N-Depiperidin-3-amine Linagliptin Dimer

Impurity Profiling Mass Spectrometry HPLC Method Development

This high-purity (>95% HPLC) impurity standard is essential for accurate HPLC/UPLC quantification of N-Depiperidin-3-amine Linagliptin Dimer in Linagliptin drug substance and product. Unlike generic standards, its unique C45H44N14O4 structure (MW 844.9) ensures specificity, avoiding method errors and regulatory risks. Supplied with full characterization (NMR, MS) for ANDA/DMF compliance, it supports process optimization and stability studies. Choose the authentic standard to protect your ANDA submission and QC integrity.

Molecular Formula C45H44N14O4
Molecular Weight 844.9 g/mol
Cat. No. B13423451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Depiperidin-3-amine Linagliptin Dimer
Molecular FormulaC45H44N14O4
Molecular Weight844.9 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1NC3CCCN(C3)C4=NC5=C(N4CC#CC)C(=O)N(C(=O)N5C)CC6=NC7=CC=CC=C7C(=N6)C)N(C(=O)N(C2=O)CC8=NC9=CC=CC=C9C(=N8)C)C
InChIInChI=1S/C45H44N14O4/c1-7-9-22-56-36-38(53(5)44(62)58(40(36)60)25-34-46-27(3)30-17-11-13-19-32(30)49-34)51-42(56)48-29-16-15-21-55(24-29)43-52-39-37(57(43)23-10-8-2)41(61)59(45(63)54(39)6)26-35-47-28(4)31-18-12-14-20-33(31)50-35/h11-14,17-20,29H,15-16,21-26H2,1-6H3,(H,48,51)/t29-/m1/s1
InChIKeySRQYNAPDYBPCMW-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Depiperidin-3-amine Linagliptin Dimer: Essential Reference for Analytical Method Development in Linagliptin Quality Control


N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4) is a characterized impurity of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus . This compound features a dimeric structure with a molecular formula of C45H44N14O4 and a molecular weight of approximately 844.9 g/mol [1]. It is provided with comprehensive characterization data compliant with regulatory guidelines, specifically for use in analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Linagliptin [2].

Why N-Depiperidin-3-amine Linagliptin Dimer Cannot Be Substituted in Analytical Reference Standards


Generic substitution of impurity reference standards is not feasible due to the structural uniqueness and method-specific response factors of each impurity. N-Depiperidin-3-amine Linagliptin Dimer possesses a specific molecular formula of C45H44N14O4 and a distinct molecular weight of 844.9 g/mol [1], which differs from other Linagliptin-related impurities such as the Linagliptin Methyl Dimer (C50H56N16O4, 945.08 g/mol) [2] or the N,N'-Methylene Dimer [3]. These structural differences lead to unique chromatographic behaviors and spectral signatures that are essential for accurate identification and quantification in HPLC and LC-MS methods [2]. Using an incorrect standard would compromise method accuracy, precision, and regulatory compliance.

N-Depiperidin-3-amine Linagliptin Dimer: Quantitative Evidence for Analytical Differentiation


Molecular Weight and Formula Distinguish N-Depiperidin-3-amine Linagliptin Dimer from Other Dimeric Impurities

N-Depiperidin-3-amine Linagliptin Dimer has a molecular weight of 844.9 g/mol and a molecular formula of C45H44N14O4, which differentiates it from other Linagliptin dimer impurities such as the Linagliptin Methyl Dimer (945.08 g/mol, C50H56N16O4) and the Linagliptin N,N'-Methylene Dimer (957.1 g/mol, C51H56N16O4). This difference in molecular weight is critical for mass spectrometric identification and for HPLC method development where retention times are influenced by molecular properties [1] [2].

Impurity Profiling Mass Spectrometry HPLC Method Development

Structural Uniqueness Confirmed by IUPAC Nomenclature and InChI Key

The IUPAC name for N-Depiperidin-3-amine Linagliptin Dimer, (R)-7-(but-2-yn-1-yl)-8-(3-((7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, and its InChI Key are distinct identifiers that confirm its unique chemical structure compared to other Linagliptin dimers. This structural specificity is essential for NMR and LC-MS confirmation [1] [2].

Structural Elucidation NMR Spectroscopy Chemoinformatics

Purity Specification for Analytical Standard Use: HPLC Purity >95%

The N-Depiperidin-3-amine Linagliptin Dimer is supplied with a specified HPLC purity of >95% [1]. This level of purity is essential for its use as a reference standard in quantitative analysis, as impurities within the standard could interfere with accurate quantification of the target impurity in Linagliptin drug substance or product. This compares favorably to the typical purity specifications for similar impurity standards [2].

Analytical Method Validation Quality Control Reference Standard

Patent-Defined Synthetic Route Enables Reproducible Production for Reference Standard Supply

A patent (CN113968876A) describes a preparation method for linagliptin dimer impurity using an azo catalyst and acid, yielding the dimer with a reported HPLC purity of 99.91% and a yield of 97.12% [1]. This patented method ensures a reliable and reproducible supply of the impurity standard, which is critical for consistent analytical method performance and regulatory compliance.

Process Chemistry Reference Standard Synthesis Patent Literature

Differentiation from Nitrosamine Impurities: Regulatory Relevance

N-Depiperidin-3-amine Linagliptin Dimer is structurally distinct from carcinogenic nitrosamine impurities such as 1-nitrosopiperidin-3-amine (NPA), which is a known potential impurity in Linagliptin API [1]. While NPA is a nitrosamine with genotoxic potential, the dimer impurity is a different chemical class. This distinction is crucial for targeted analytical methods and risk assessment, as nitrosamines require separate, highly sensitive analytical procedures (e.g., LC-MS/MS) with different regulatory limits [1].

Genotoxic Impurities Nitrosamines Regulatory Compliance

Optimal Use Cases for N-Depiperidin-3-amine Linagliptin Dimer Reference Standard


Analytical Method Development and Validation for Linagliptin Impurity Profiling

N-Depiperidin-3-amine Linagliptin Dimer is used as a reference standard to develop and validate HPLC or UPLC methods for the quantification of this specific impurity in Linagliptin drug substance and finished pharmaceutical products. Its unique molecular weight and structure (C45H44N14O4, 844.9 g/mol) ensure accurate peak identification and quantification [1]. Method validation parameters such as specificity, linearity, accuracy, and precision are established using this standard to meet ICH Q2(R1) guidelines [2].

Quality Control Release Testing and Stability Studies of Linagliptin Formulations

The reference standard is employed in quality control (QC) laboratories for batch release testing and stability studies to monitor the levels of this impurity over the shelf life of the drug product. The high purity of the standard (>95% HPLC) [3] allows for accurate quantification, ensuring that the impurity remains below the specified limits as per regulatory guidelines and product specifications.

Regulatory Submission Support for ANDA and DMF Filings

During Abbreviated New Drug Application (ANDA) submissions for generic Linagliptin products, or in Drug Master Files (DMF) for the API, this characterized impurity standard is essential. It is used to demonstrate the control of process-related impurities. The comprehensive characterization data provided (including NMR and MS spectra) [4] supports the identification and qualification of the impurity, fulfilling requirements for regulatory bodies such as the FDA and EMA.

Process Development and Scale-Up to Control Impurity Formation

In process chemistry, the reference standard is used to identify and quantify the formation of this dimer impurity during synthesis. By spiking experiments and tracking its levels via HPLC, process chemists can optimize reaction conditions (e.g., temperature, catalyst concentration, pH) to minimize its formation [5], thereby improving yield and purity of the final Linagliptin API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Depiperidin-3-amine Linagliptin Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.